molecular formula C21H18ClNOS B4069115 N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide

N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide

Cat. No. B4069115
M. Wt: 367.9 g/mol
InChI Key: PUZBQFZUVOFGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BTCP belongs to the class of compounds known as phenylpiperazines and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide acts as a dopamine receptor agonist and has been shown to stimulate the release of dopamine in the brain. It has also been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as to induce stereotypy and hyperactivity. It has also been shown to decrease food intake and to produce hypothermia.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the binding properties of this receptor. However, one limitation of using N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide is its potential for producing unwanted side effects such as hyperactivity and hypothermia.

Future Directions

There are many potential future directions for research involving N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide. One area of interest is the development of new compounds that have similar binding properties to N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide but with reduced side effects. Another area of interest is the use of N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
In conclusion, N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide, or N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide, is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high affinity for the dopamine D2 receptor makes it a useful tool for studying the binding properties of this receptor, but its potential for producing unwanted side effects must be taken into account. There are many potential future directions for research involving N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide, including the development of new compounds with similar binding properties but reduced side effects, and the use of N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide in the development of new treatments for neurological disorders.

Scientific Research Applications

N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide has been used extensively in scientific research as a tool to study the effects of dopamine receptor agonists and antagonists. It has been shown to have high affinity for the dopamine D2 receptor and has been used as a radioligand to study the binding properties of this receptor.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c1-15(25-18-13-11-17(22)12-14-18)21(24)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZBQFZUVOFGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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